(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
Overview
Description
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35314 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a methylsulfonyloxy group. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases and proteases, where it acts as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The nature of these interactions is often characterized by the formation of covalent or non-covalent bonds, leading to changes in enzyme activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying effects observed at different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed in studies, where specific dosages are required to elicit significant biological responses. It is important to carefully monitor and adjust the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate assessment of its effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. The metabolic pathways of this compound also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. Its localization can impact its activity and function, as it may interact with specific biomolecules within these compartments. For example, nuclear localization of this compound may facilitate its interaction with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and methylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield piperidine derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound has a similar structure but with an azetidine ring instead of a piperidine ring.
tert-Butyl 3-(methylsulfonyl)oxy-1-azetidine-1-carboxylate: Another similar compound with an azetidine ring and a tert-butyl ester group.
Uniqueness
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the piperidine ring and the tert-butyl ester group provides distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647332 | |
Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940890-90-4 | |
Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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